molecular formula C20H17N5OS B3018051 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 335223-30-8

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B3018051
CAS No.: 335223-30-8
M. Wt: 375.45
InChI Key: JJEVDCCIIIBOEW-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a chemical research compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is recognized in medicinal chemistry for its significant potential in anticancer research and kinase inhibition studies . The core structure acts as a bioisostere of the natural purine nucleoside adenine , allowing it to competitively fit into the ATP-binding pockets of various kinase enzymes . This mechanism makes derivatives of this scaffold promising tools for investigating signal transduction pathways critical in cell proliferation, apoptosis, and migration . Research on analogous compounds has demonstrated potent inhibitory activity against key oncology targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Compounds featuring this core have shown efficacy in cell-based assays, inducing cell cycle arrest and promoting apoptosis in various cancer cell lines, highlighting their value as lead structures in drug discovery . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEVDCCIIIBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the nucleophilic addition reaction of an isothiocyanate derivative with an intermediate compound . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Structure-Activity Relationships

Research into the structure-activity relationships (SARs) of pyrazolo[3,4-d]pyrimidine derivatives indicates that modifications to the core structure can significantly affect biological activity. For example, substituents on the phenyl ring or modifications to the thioacetamide moiety can enhance potency or selectivity against specific cancer types .

Induction of Apoptosis

Studies have shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can induce apoptosis in cancer cells at low micromolar concentrations. Flow cytometric analyses revealed that treatment with these compounds resulted in a marked increase in apoptotic cells within the sub-G1 phase of the cell cycle, suggesting that they effectively trigger programmed cell death mechanisms in tumor cells .

Anti-inflammatory Properties

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The thioether substitution in compounds like 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide may enhance anti-inflammatory activity by modulating pathways involved in inflammatory responses.

Antimicrobial Activity

Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties, potentially making them useful in treating infections caused by resistant bacteria. The mechanism often involves interference with bacterial DNA synthesis or inhibition of bacterial enzymes critical for survival.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the thioether functionality via nucleophilic substitution.
  • Final acetamide formation through coupling reactions.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to validate the chemical structure and assess the compound's properties.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide involves its interaction with kinase enzymes. It mimics the binding interactions of ATP in the active sites of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways that are crucial for cancer cell proliferation and survival . The molecular targets include specific kinases involved in oncogenic pathways, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide C21H18N6OS 402.47 Not reported Not reported m-Tolyl, thioacetamide linker
XIIe (N-(p-tolyl) analog) C24H25N7O2 443.50 185–188 65 p-Tolyl, piperazine spacer
XVI (N-(1,3,4-thiadiazol-2-yl) analog) C19H16N8OS2 444.51 Not reported Not reported 1,3,4-Thiadiazole ring
N-(4-Fluorobenzyl) analog C20H16FN5OS 393.44 Not reported Not reported 4-Fluorobenzyl, sulfanyl group
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl) analog C17H15N7OS3 429.50 Not reported Not reported Ethylthio-thiadiazole moiety

Key Observations :

  • Substituent Effects : The m-tolyl group in the target compound may enhance lipophilicity compared to the p-tolyl (XIIe) or fluorobenzyl () analogs, influencing membrane permeability .
  • Linker Modifications : Replacing the thioacetamide linker with a piperazine spacer (XIIe) increases molecular weight but improves solubility due to the basic nitrogen .

Key Observations :

  • Consistent Core Signals : All analogs show pyrimidine CH protons near δ 8.6 ppm and NH stretches at ~3253 cm⁻¹, confirming structural integrity .
  • Synthetic Flexibility : The target compound can be synthesized via methods analogous to XIIa/XIIe, using 2-mercapto-N-(m-tolyl)acetamide and a bromopyrazolo-pyrimidine precursor .

Biological Activity

The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H16N4OS
  • Molecular Weight : 316.39 g/mol
  • CAS Number : Not specified in the search results

This compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound with a similar scaffold exhibited significant inhibitory activity against several tumor cell lines:

Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.745.00
HepG2Not specifiedNot specified
PC-3Not specifiedNot specified

These findings suggest that compounds in this class can effectively induce apoptosis in cancer cells at low micromolar concentrations, making them promising candidates for further development as anticancer agents .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Induction of Apoptosis : Flow cytometric analysis has demonstrated that these compounds can significantly increase the percentage of apoptotic cells in treated populations. For example, treatment with related pyrazolo[3,4-d]pyrimidine compounds resulted in a sub-G1 peak indicative of apoptosis in A549 cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can inhibit cell cycle progression, thereby preventing cancer cells from proliferating. This effect is crucial for their potential use as chemotherapeutic agents.
  • Targeting Specific Kinases : Pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM depending on the specific analog tested. This dual inhibition is particularly relevant in cancer therapy as it may enhance the efficacy of treatment by targeting multiple pathways involved in tumor growth and metastasis .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study demonstrated that a derivative with similar structural characteristics effectively inhibited tumor growth in MCF-7 models and induced apoptosis through DNA fragmentation and suppression of cell migration .
  • Another investigation focused on the synthesis and biological screening of various pyrazolo derivatives revealed significant antimicrobial activity alongside antitumor effects, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes .

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